molecular formula C17H21N3O4 B3875210 Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B3875210
M. Wt: 331.4 g/mol
InChI Key: BKPKGHNLPXEDNE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate (CAS 331759-80-9) is a piperazine-derived compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a piperazine ring at the 3-position. The ethyl carboxylate moiety on the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-24-17(23)19-10-8-18(9-11-19)14-12-15(21)20(16(14)22)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPKGHNLPXEDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound characterized by the presence of both piperazine and pyrrolidine rings. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C17H21N3O4C_{17}H_{21}N_{3}O_{4} with a molecular weight of 331.4 g/mol. The compound features significant functional groups that enhance its reactivity and biological interactions.

Property Value
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Functional GroupsPiperazine, Pyrrolidine
Structural FeaturesDioxo substituents

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , affecting various biological pathways. Initial studies have shown promising results in its ability to inhibit enzymes related to inflammatory responses and seizure activity.

Case Study: Anticonvulsant Activity

In a study involving the synthesis of similar compounds, several derivatives were tested for anticonvulsant activity using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, compounds related to piperazine derivatives exhibited significant efficacy in reducing seizure frequency, suggesting that this compound may share similar properties .

Receptor Binding Affinity

The compound has also been investigated for its binding affinity to various receptors. Studies suggest that it may interact with specific neurotransmitter receptors, which could lead to diverse pharmacological effects.

Table: Comparison of Binding Affinities

Compound Target Receptor Binding Affinity (Ki)
This compoundDopamine D2TBD
Piperazine DerivativesSerotonin 5HT1ATBD
Pyrrolidine DerivativesNMDATBD

The proposed mechanism of action for this compound involves modulation of enzyme activity or receptor binding. These interactions can influence cellular signaling pathways critical for various physiological functions.

Pharmacological Applications

Given its structural features and biological activities, this compound holds potential applications in several therapeutic areas:

  • Anticonvulsant Therapy : Potential use in managing epilepsy and seizure disorders.
  • Anti-inflammatory Agents : May inhibit COX enzymes involved in inflammatory processes.
  • Neuropharmacology : Possible applications in treating neuropsychiatric disorders due to receptor interactions.

Comparison with Similar Compounds

Fluorinated Analog: Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0)

  • Structure : The phenyl group is substituted with a fluorine atom at the para position.
  • Molecular Formula : C₁₇H₂₀FN₃O₄ (vs. C₁₇H₂₁N₃O₄ for the parent compound).
  • Metabolic Stability: Fluorination often reduces oxidative metabolism, extending half-life in vivo.
  • Synthesis : Likely synthesized via nucleophilic substitution or Suzuki coupling, similar to methods in related patents .

Trifluoromethylpyridinyl Analog: Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

  • Structure: Replaces pyrrolidinone with a pyridinyl group bearing a trifluoromethyl substituent.
  • Key Differences :
    • Lipophilicity : The trifluoromethyl group increases logP, improving membrane permeability.
    • Pharmacokinetics : Enhanced resistance to enzymatic degradation due to the stable C–F bond .
  • Applications : Common in kinase inhibitors due to pyridine’s ability to coordinate metal ions .

Cyclobutenedione-Fused Analog: Ethyl 4-[3,4-dioxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate

  • Structure : Incorporates a cyclobutenedione ring fused to the piperazine.
  • Reactivity: The conjugated diketone system may act as a dienophile in Diels-Alder reactions or interact with thiol groups in proteins.
  • Biological Relevance : Such structures are explored in covalent drug design for targeted therapies .

tert-Butyl Carbamate Derivatives (e.g., tert-Butyl 4-{3-[(2-acetylhydrazinyl)carbonyl]pyridin-2-yl}piperazine-1-carboxylate)

  • Structural Feature : Uses a tert-butyl carbamate as a protecting group for the piperazine nitrogen.
  • Synthetic Utility : Facilitates stepwise synthesis, as seen in patent EP 3 768 669 B1, where hydrazine and acetylation steps are employed .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitution: Phenyl vs. Fluorophenyl: Fluorination (CAS 128074-76-0) may enhance target binding affinity in enzyme inhibition, as seen in related piperazine derivatives . Electron-Withdrawing Groups: Trifluoromethyl (in pyridinyl analogs) and cyano groups (e.g., in dicyano derivatives) increase electrophilicity, favoring interactions with nucleophilic residues .
  • Piperazine Modifications :
    • Carboxylate Esters : Improve solubility compared to alkyl or aryl substituents.
    • tert-Butyl Carbamates : Serve as transient protecting groups, enabling selective functionalization .

Pharmacological Potential

  • Covalent Binding : The pyrrolidin-2,5-dione core may act as a Michael acceptor, enabling covalent modification of cysteine residues in proteins .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties References
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate Phenyl, ethyl carboxylate C₁₇H₂₁N₃O₄ High solubility, potential Michael acceptor
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl C₁₇H₂₀FN₃O₄ Enhanced metabolic stability
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate Trifluoromethylpyridinyl C₁₃H₁₅F₃N₄O₂ Increased lipophilicity
Ethyl 4-[3,4-dioxo-2-(4-phenyltetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate Cyclobutenedione, tetrahydropyridinyl C₂₄H₂₆N₄O₄ Reactivity as dienophile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate

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